Cas no 1448053-26-6 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide
- N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2-PHENYLBUTANAMIDE
- 1448053-26-6
- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenylbutanamide
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide
- AKOS024555834
- F6414-2066
-
- インチ: 1S/C19H23NO2S/c1-3-17(14-7-5-4-6-8-14)19(22)20-13-18(21)15-9-11-16(23-2)12-10-15/h4-12,17-18,21H,3,13H2,1-2H3,(H,20,22)
- InChIKey: LGHFYVBATZEIFK-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=CC=1)C(CNC(C(C1C=CC=CC=1)CC)=O)O
計算された属性
- せいみつぶんしりょう: 329.14495015g/mol
- どういたいしつりょう: 329.14495015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 74.6Ų
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-2066-5mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-30mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-100mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-5μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-10μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-1mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-10mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-2μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-20μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-2066-20mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide |
1448053-26-6 | 20mg |
$99.0 | 2023-09-09 |
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamideに関する追加情報
N-{2-Hydroxy-2-[4-(Methylsulfanyl)Phenyl]Ethyl}-2-Phenylbutanamide: A Comprehensive Overview
The compound with CAS No. 1448053-26-6, known as N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a butanamide group, a hydroxyl group, and a methylsulfanyl substituent on a phenyl ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug development and materials science.
Recent studies have highlighted the importance of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide in the context of its bioavailability and pharmacokinetic properties. Researchers have explored its ability to act as a precursor for more complex molecules, particularly in the synthesis of bioactive compounds with potential therapeutic applications. The presence of the methylsulfanyl group, which is known for its sulfur-containing properties, has been linked to antioxidant and anti-inflammatory effects, making this compound a promising candidate for further investigation in medicinal chemistry.
The synthesis of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by the introduction of the methylsulfanyl group through nucleophilic substitution or coupling reactions. The final step involves the amide bond formation, which is crucial for achieving the desired molecular structure. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends in sustainable chemical manufacturing.
In terms of applications, N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide has shown potential in the development of bioactive materials and drug delivery systems. Its hydroxyl group provides opportunities for further functionalization, allowing it to serve as a building block for more complex molecules with tailored properties. For instance, researchers have explored its use as a ligand in metalloorganic frameworks (MOFs), where its ability to coordinate with metal ions makes it valuable for applications in catalysis and gas storage.
Moreover, the compound's structural versatility has led to its investigation in the field of polymer science. By incorporating N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide into polymer networks, scientists have developed materials with enhanced mechanical properties and thermal stability. These materials hold promise for use in high-performance composites and advanced coatings.
Recent studies have also focused on the biological activity of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide, particularly its potential as an anti-cancer agent. Preclinical experiments have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its role in inhibiting key pathways involved in tumor growth and metastasis.
In conclusion, N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-2-phenylbutanamide (CAS No. 1448053-26-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.
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